molecular formula C11H16N2O4S B1592872 Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate CAS No. 189512-01-4

Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No. B1592872
CAS RN: 189512-01-4
M. Wt: 272.32 g/mol
InChI Key: CSKBQHOSNPFIQC-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate, commonly referred to as ETBC, is a synthetic organic compound used for various purposes in the pharmaceutical, medical, and industrial fields. ETBC has both biochemical and physiological effects, and its use in scientific research applications has been studied extensively.

Scientific Research Applications

Structural Analysis and Chemical Properties

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been structurally characterized, revealing its ability to form hydrogen-bonded dimers and quartets, highlighting its potential for designing more complex molecular structures (Lynch & McClengahan, 2004).

Synthetic Applications

This compound is involved in the synthesis of various chemical structures, such as halo-substituted pyrazolo[5,1-c][1,2,4]triazines, indicating its versatility in organic synthesis and potential for creating novel molecules with diverse biological activities (Ivanov et al., 2017).

Potential in Drug Discovery

A series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates were synthesized, showcasing the role of Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate derivatives in the development of new compounds with potential pharmacological properties (Carbone et al., 2013).

Industrial and Technological Applications

The synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, utilizing this compound, indicate its importance in the development of materials for industrial applications, including photoelectronic devices due to their thermal stability and optical properties (Shafi, Rajesh, & Senthilkumar, 2021).

Methodological Developments

Research has also focused on the development of new synthetic methodologies involving this compound, such as the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated aminolysis, demonstrating the compound's utility in advancing synthetic chemistry techniques (Baker & Williams, 2003).

Mechanism of Action

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5-16-8(14)7-6-18-9(12-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKBQHOSNPFIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624277
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189512-01-4
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-aminothiazole-4-carboxylate 87 (10.0 g, 58.1 mmol) was taken up in 150 mL of anhydrous THF along with di-tert-butyl carbonate (12.67 g, 58.1 mmol) and 4-(dimethyl)aminopyridine (DMAP) (10 mg, 0.082 mmol). The reaction mixture was stirred at 50° C. for 4 h and then at room temperature for 18 h. It was then concentrated under reduced pressure to obtain a thick oil. Pentane was added and the resulting crystalline materials were collected by filtration and dried to afford 88 (10.5 g, 66% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.67 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
150 mL
Type
solvent
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Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
Yield
66%

Synthesis routes and methods II

Procedure details

1.39 g of tert-butyl dicarbonate was added to a solution in which 1.00 g of ethyl 2-amino-1,3-thiazole-4-carboxylate, 0.88 g of triethylamine, and 0.07 g of DMAP were dissolved in THF, under ice cooling. Then, after the reaction mixture was stirred at room temperature for 1 hr, it was poured into water and extracted with ethyl acetate. The organic layer was washed with an aqueous 2N-hydrochloric acid solution and dried over anhydrous magnesium sulfate. After distilling off the solvent, the obtained crude product was washed with a mixed solvent of hexane and t-butyl methyl ether to obtain 1.5 g of the aimed ethyl 2-(tert-butoxycarbonyl)amino-1,3-thiazole-4-carboxylate.
Name
tert-butyl dicarbonate
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
0.07 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
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Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate

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